molecular formula C17H17ClN2O2S B2516121 N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 941962-90-9

N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2516121
CAS No.: 941962-90-9
M. Wt: 348.85
InChI Key: NVAQBNFGUFOZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenethyl group and a methylthiophenyl group attached to an oxalamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 2-(methylthio)aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate by reacting 4-chlorophenethylamine with oxalyl chloride in an inert solvent like dichloromethane.

    Step 2: Addition of 2-(methylthio)aniline to the reaction mixture, followed by stirring at low temperatures to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Azides, nitriles.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The chlorophenethyl group may interact with hydrophobic pockets in proteins, while the oxalamide core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)urea
  • N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)thiourea
  • N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)carbamate

Uniqueness

N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its oxalamide core, which provides distinct chemical properties compared to urea, thiourea, and carbamate analogs

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-23-15-5-3-2-4-14(15)20-17(22)16(21)19-11-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAQBNFGUFOZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.